molecular formula C27H27N3O5S2 B12028823 6-[(5Z)-5-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

6-[(5Z)-5-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B12028823
M. Wt: 537.7 g/mol
InChI Key: NTBCSPZZSNVLSY-VHXPQNKSSA-N
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Description

6-((5Z)-5-{1-[2-(2,4-DIMETHYLANILINO)-2-OXOETHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)HEXANOIC ACID is a complex organic compound with a unique structure that includes multiple functional groups such as indole, thiazolidine, and hexanoic acid

Preparation Methods

The synthesis of 6-((5Z)-5-{1-[2-(2,4-DIMETHYLANILINO)-2-OXOETHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)HEXANOIC ACID involves several steps. One common synthetic route includes the nucleophilic substitution reactions to form C-N bonds, followed by the formation of the thiazolidine ring. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the indole and thiazolidine rings.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-((5Z)-5-{1-[2-(2,4-DIMETHYLANILINO)-2-OXOETHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)HEXANOIC ACID has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, 6-((5Z)-5-{1-[2-(2,4-DIMETHYLANILINO)-2-OXOETHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)HEXANOIC ACID stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and applications.

Properties

Molecular Formula

C27H27N3O5S2

Molecular Weight

537.7 g/mol

IUPAC Name

6-[(5Z)-5-[1-[2-(2,4-dimethylanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C27H27N3O5S2/c1-16-11-12-19(17(2)14-16)28-21(31)15-30-20-9-6-5-8-18(20)23(25(30)34)24-26(35)29(27(36)37-24)13-7-3-4-10-22(32)33/h5-6,8-9,11-12,14H,3-4,7,10,13,15H2,1-2H3,(H,28,31)(H,32,33)/b24-23-

InChI Key

NTBCSPZZSNVLSY-VHXPQNKSSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCCCCC(=O)O)/C2=O)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCCCCC(=O)O)C2=O)C

Origin of Product

United States

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